[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid
Description
Chemical Structure and Properties
The compound [1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]boronic acid (CAS: 1425334-89-9) is a boronic acid derivative featuring a pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.07 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enhancing stability during synthetic processes such as Suzuki-Miyaura cross-coupling reactions. This compound is critical in pharmaceutical research, particularly as an intermediate for kinase inhibitors like HPK1 .
Synthesis and Applications
Synthetic routes often involve palladium-catalyzed coupling reactions, as seen in , where boronic acids are utilized to construct complex heterocycles. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9(13(17)18)7-8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPOUEKWKYVQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130604 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373273-49-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373273-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid typically involves the reaction of a pyrrolo[2,3-B]pyridine derivative with a boronic acid reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials and polymers .
Biology:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in the development of boron-containing pharmaceuticals .
Medicine:
- Explored for its potential in cancer therapy, particularly in boron neutron capture therapy (BNCT) .
Industry:
- Utilized in the production of fine chemicals and agrochemicals.
- Applied in the development of new catalysts for industrial processes .
Mechanism of Action
The mechanism of action of [1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including the Suzuki-Miyaura coupling. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can then undergo further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Regioisomers
(a) [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]boronic Acid
- Molecular Formula : C₁₂H₁₅BN₂O₄ (identical to the target compound).
- Key Difference : The nitrogen in the pyridine ring is at the 3-position (pyrrolo[2,3-c]pyridine) instead of the 2-position (pyrrolo[2,3-b]pyridine).
- Impact : Altered electronic properties and regioselectivity in cross-coupling reactions due to differences in ring electron density .
(b) {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic Acid
Analogous Compounds with Different Protecting Groups
(a) (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
- Molecular Formula : C₁₄H₁₃BN₂O₄S.
- Protecting Group : Tosyl (4-methylphenylsulfonyl).
- Key Differences :
- Applications : Preferable in reactions requiring acidic stability, as Boc deprotects under acidic conditions .
(b) (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic Acid
Data Tables: Comparative Analysis
Biological Activity
[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]boronic acid (CAS No. 1425334-89-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₂H₁₅BN₂O₄
- Molecular Weight : 262.07 g/mol
- Structural Features : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological applications.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Protein Kinases : Boronic acids are known to inhibit serine/threonine kinases and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In Vitro Studies
Recent research has demonstrated that derivatives of pyrrolopyridine compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown potent inhibition against various cancer cell lines including:
- HCT 116 (Colon Cancer)
- U937 (Myeloid Leukemia)
- HT29 (Colon Carcinoma)
These studies indicate that the compound may disrupt critical signaling pathways involved in cancer cell survival and proliferation.
Case Studies
- Antiviral Activity : A study highlighted the antiviral properties of similar pyrrolopyridine derivatives against Herpes Simplex Virus Type I (HSV-1) and Poliovirus Type I. The mechanism involves interference with viral replication processes.
- Kinase Inhibition Profiles : A kinase profiling study showed that compounds related to this compound selectively inhibited cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapeutics targeting cell cycle dysregulation.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
